

Fenson: A Technical Deep-Dive into an Obsolete Acaricide

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Compound of Interest

Compound Name: Fenson

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Introduction

Fenson, a non-systemic acaricide, was first developed in 1949 by the Dow Chemical Co.[1]. Chemically, it is a benzene sulfonic acid ester known as 4-chlorophenyl benzenesulfonate[2][3]. It was primarily used to control phytophagous mites and their eggs on various crops, including cotton, vegetables, and fruit trees[1]. While exhibiting high activity against mite eggs and a long residual effect, **fenson** has since been classified as an obsolete insecticide and is no longer approved for use in many regions, including the European Union[2][3]. This technical guide provides a comprehensive overview of the history, chemical properties, mode of action, toxicity, and analytical methodologies related to **fenson**, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Fenson is a white, crystalline solid that is insoluble in water but soluble in several organic solvents such as dichloroethane, acetone, and aromatic solvents[1]. It is known to undergo hydrolysis in the presence of strong alkali[1].

Table 1: Physicochemical Properties of **Fenson**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ ClO ₃ S	[2]
Molecular Weight	268.7 g/mol	[2]
Melting Point	61-62 °C	[2]
Physical State	White crystalline solid	[1]
Water Solubility	Insoluble	[1]
Solubility in Organic Solvents	Soluble in dichloroethane, acetone, aromatic solvents	[1]

Synthesis of Fenson

The synthesis of **fenson** typically involves the reaction of p-chlorophenol with benzenesulfonyl chloride in an alkaline solution[1].

Experimental Protocol: Synthesis of Fenson

Materials:

- p-Chlorophenol
- Benzenesulfonyl chloride
- Sodium hydroxide (or other suitable base)
- Appropriate solvent (e.g., dichloroethane)
- Reaction vessel with stirring and temperature control
- Separatory funnel
- Recrystallization apparatus

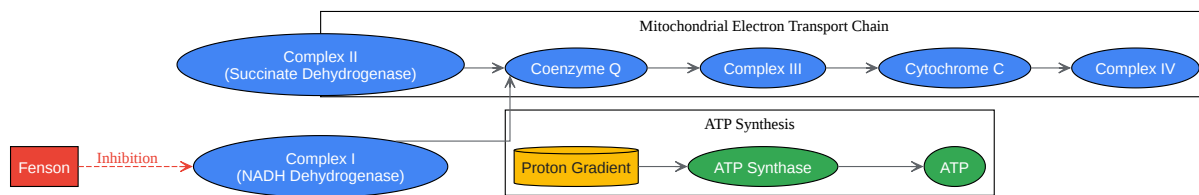
Procedure:

- Dissolve p-chlorophenol in the chosen solvent within the reaction vessel.

- Slowly add a solution of sodium hydroxide to the mixture while stirring to form the sodium salt of p-chlorophenol.
- Gradually add benzenesulfonyl chloride to the reaction mixture. The temperature should be monitored and controlled as the reaction may be exothermic.
- Continue stirring the mixture for a set period to ensure the reaction goes to completion. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is transferred to a separatory funnel.
- Wash the organic layer with water to remove any unreacted sodium hydroxide and other water-soluble impurities.
- Separate the organic layer containing the crude **fenson**.
- The solvent is then removed from the organic layer, for example, by rotary evaporation.
- The crude **fenson** is then purified by recrystallization from a suitable solvent to obtain the final product.
- The purity of the synthesized **fenson** can be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mode of Action: Inhibition of Oxidative Phosphorylation

Fenson's primary mode of action as a pesticide is the inhibition of oxidative phosphorylation[3]. This process is crucial for the production of ATP, the main energy currency of the cell. While the precise molecular target has not been definitively elucidated in the available literature, it is believed to interfere with the mitochondrial electron transport chain. The disruption of this chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, ultimately leading to cellular energy depletion and death of the organism[4][5].



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Caption: Proposed mechanism of **fenson's** action on the electron transport chain.

Mammalian and Ecotoxicity

Fenson exhibits low acute oral toxicity to mammals[3]. However, it is moderately toxic to fish.

Table 2: Acute Toxicity of **Fenson**

Organism	Test	Value	Reference
Rat	Oral (continuous dosing)	>1500 ppm required for histopathological changes	[2]
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC ₅₀	6.6 mg/L	[2]
Bluegill (Lepomis macrochirus)	96-hour LC ₅₀	5.1 mg/L	[2]
Carp	TLm	1.1 mg/L	[1]

Environmental Fate

Data on the environmental persistence of **fenson**, such as its half-life in soil and water, is limited[3]. As an organochlorine pesticide, it is expected to have some degree of persistence in the environment. It undergoes hydrolysis under alkaline conditions[1].

Analytical Methods for Residue Analysis

The detection and quantification of **fenson** residues in environmental and biological samples are crucial for monitoring and risk assessment. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis of Fenson Residue

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

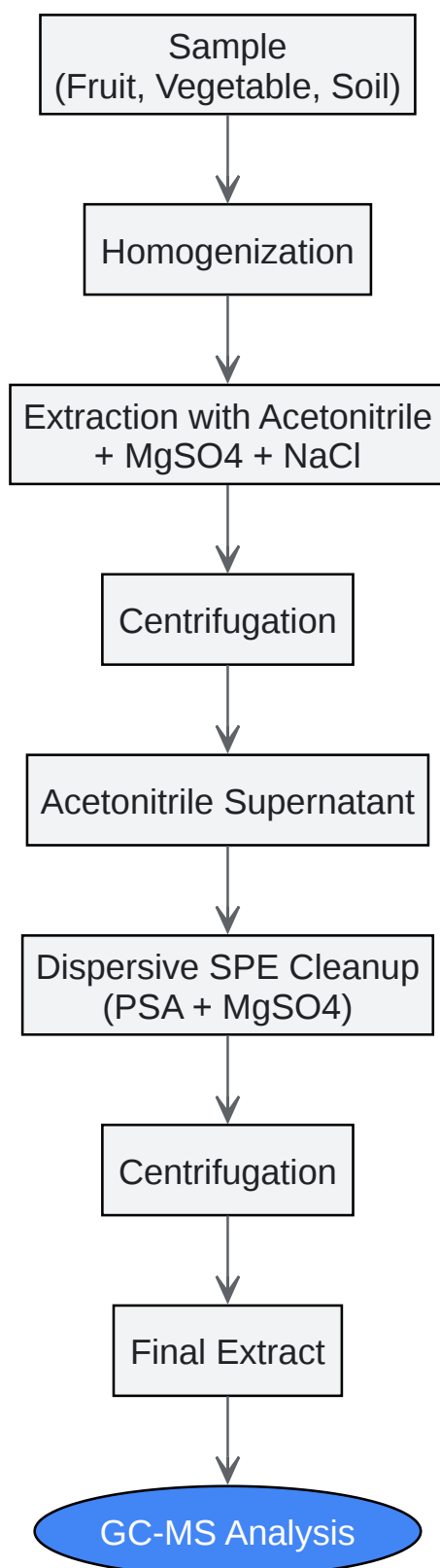
- Materials:
 - Homogenized sample (e.g., fruit, vegetable, soil)
 - Acetonitrile
 - Magnesium sulfate (anhydrous)
 - Sodium chloride
 - Primary secondary amine (PSA) sorbent
 - Graphitized carbon black (GCB) (optional, for pigmented samples)
 - Centrifuge tubes
 - Vortex mixer
 - Centrifuge
- Procedure:

- Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.
- Add a specific volume of acetonitrile.
- Add magnesium sulfate and sodium chloride.
- Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the acetonitrile.
- Centrifuge the tube to separate the organic layer from the solid and aqueous layers.
- Take an aliquot of the acetonitrile supernatant and transfer it to a clean centrifuge tube containing PSA and anhydrous magnesium sulfate (and GCB if necessary).
- Vortex the tube for 30 seconds for dispersive solid-phase extraction (d-SPE) cleanup.
- Centrifuge the tube.
- The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
- Injector: Split/splitless injector.
- Carrier Gas: Helium.
- Oven Temperature Program: A temperature gradient is programmed to effectively separate **fenson** from other components in the sample extract. A typical program might start at a lower temperature and ramp up to a higher temperature.
- Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI).
- Monitored Ions (SIM mode): Specific ions characteristic of **fenson** are monitored to confirm its presence and for quantification.



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Caption: Workflow for GC-MS analysis of **fenson** residue using the QuEChERS method.

Experimental Protocol: HPLC Analysis of Fenson Residue

1. Sample Preparation:

- Similar extraction and cleanup procedures as for GC-MS can be employed, or a solid-phase extraction (SPE) method can be used.

2. HPLC Instrumentation and Conditions:

- HPLC System: Equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer to control pH. The separation can be performed isocratically or with a gradient elution.
- Detector: UV detector set at a wavelength where **fenson** shows maximum absorbance.
- Quantification: The concentration of **fenson** in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known **fenson** concentrations.

Conclusion

Fenson was an effective acaricide in its time, valued for its ovicidal activity and persistence. However, due to its classification as an obsolete pesticide and concerns about its environmental and ecological impact, its use has been discontinued in many parts of the world. This technical guide has provided a detailed overview of the historical, chemical, and toxicological aspects of **fenson**, along with methodologies for its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.

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